methyl 2-((4-(2,5-dimethoxyphenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Methyl 2-((4-(2,5-dimethoxyphenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 3, 4, and 5. The triazole ring is functionalized with:
- A thiophene-2-carboxamidomethyl group at position 5, introducing a sulfur-containing heterocycle and amide functionality, which may enhance lipophilicity and hydrogen-bonding capacity.
- A methyl thioacetate group at position 3, contributing ester and thioether linkages that affect solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-26-12-6-7-14(27-2)13(9-12)23-16(10-20-18(25)15-5-4-8-29-15)21-22-19(23)30-11-17(24)28-3/h4-9H,10-11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIKXXXHWYWLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)OC)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,4-triazole derivatives with diverse biological and physicochemical properties. Key structural analogues and their comparative features are summarized below:
Key Comparative Insights
The thiophene-2-carboxamidomethyl substituent introduces both sulfur and amide functionalities, which could enhance antimicrobial or anticancer activity relative to simpler thiophene or thiadiazole derivatives (e.g., vs. 4) .
Physicochemical Properties :
- The methyl thioacetate group in the target compound balances lipophilicity and solubility, whereas sodium/potassium salts () prioritize aqueous solubility for drug formulations .
- Methoxy groups in dimethoxyphenyl analogues () reduce acute toxicity predictions, suggesting a favorable safety profile for the target compound .
Synthetic Accessibility :
- Functionalization at position 5 (e.g., thiophene-carboxamide vs. thiadiazole-thiomethyl) requires distinct synthetic steps, such as amide coupling () or thiol-alkylation () .
Research Findings and Implications
- Antimicrobial Potential: Triazole derivatives with electron-rich aromatic substituents (e.g., dimethoxyphenyl) exhibit broad-spectrum antimicrobial activity, as seen in and . The target compound’s dimethoxyphenyl and thiophene-carboxamide groups position it as a candidate for further antimicrobial testing.
- Enzyme Interaction : Molecular docking studies () highlight the importance of substituent bulk and polarity in enzyme binding. The target’s methoxy and carboxamide groups may synergize to improve interaction energies .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 2-((4-(2,5-dimethoxyphenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of hydrazine derivatives with alkylating agents (e.g., sodium monochloroacetate) in aqueous or alcoholic media. Key steps include:
- Cyclization of thiosemicarbazides to form the triazole ring (reflux with phenylisothiocyanate in ethanol) .
- Thioether linkage formation via nucleophilic substitution (e.g., reaction with sodium monochloroacetate under basic conditions) .
- Purification by crystallization from methanol or water-propanol mixtures .
- Critical Parameters : Solvent choice (aqueous vs. propan-2-ol), temperature (reflux vs. room temperature), and stoichiometry of reagents significantly affect yield and purity .
Q. How is the structural integrity of this compound validated, and what analytical techniques are recommended?
- Characterization Methods :
- Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and tautomeric forms (e.g., thione-thiol equilibrium) .
- Chromatography : HPLC-DAD for assessing purity and detecting degradation products (e.g., mobile phase: acetonitrile/water with 0.1% formic acid) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What preliminary biological screening strategies are suitable for this triazole-thioacetate derivative?
- Approach :
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme Inhibition : Testing against target enzymes (e.g., COX-2, α-glucosidase) via spectrophotometric assays .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved for structurally similar triazole derivatives?
- Analysis Framework :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 2,5-dimethoxyphenyl vs. fluorophenyl groups) on bioactivity .
- Solubility vs. Activity : Assess salt forms (e.g., sodium/potassium salts) for improved bioavailability, as inorganic salts enhance aqueous solubility but may reduce membrane permeability .
- Metabolite Profiling : Identify active metabolites (e.g., via LC-MS/MS) to distinguish parent compound effects from degradation products .
Q. What computational tools predict the binding affinity of this compound to therapeutic targets?
- In Silico Strategies :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial dihydrofolate reductase) .
- ADMET Prediction : SwissADME or ProTox-II to estimate pharmacokinetic properties (e.g., logP, CYP450 inhibition) .
- Validation : Cross-reference docking results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How do solvent and pH conditions affect the stability of this compound during storage and biological assays?
- Stability Studies :
- Forced Degradation : Expose the compound to acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) and monitor degradation via HPLC .
- Light/Temperature Sensitivity : Accelerated stability testing (40°C/75% RH) with periodic sampling .
- pH-Dependent Solubility : Use shake-flask method to measure solubility in buffers (pH 1.2–7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
